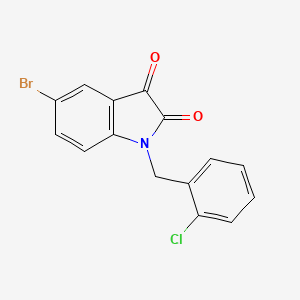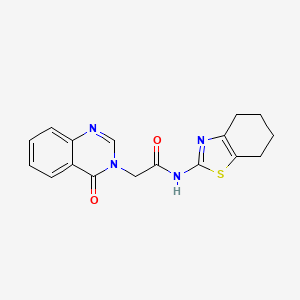
N-butyl-3-(4-isopropylphenyl)acrylamide
説明
N-butyl-3-(4-isopropylphenyl)acrylamide is a chemical compound with the molecular formula C17H24NO. It is also known as NIPAmB, and it is a derivative of N-isopropylacrylamide (NIPAm). NIPAmB is a hydrophobic monomer that is commonly used in the synthesis of thermoresponsive polymers. These polymers have the ability to change their physical properties in response to changes in temperature, making them useful in a variety of applications.
作用機序
The mechanism of action of NIPAmB-based polymers depends on their specific structure and application. In drug delivery, for example, NIPAmB-based polymers can be designed to release drugs in response to changes in temperature. When the temperature of the environment surrounding the polymer increases, the polymer undergoes a phase transition and releases the drug. This allows for targeted drug delivery to specific tissues or cells. In tissue engineering, NIPAmB-based hydrogels provide a 3D environment for cell growth and proliferation, allowing for the development of functional tissues.
Biochemical and Physiological Effects:
NIPAmB-based polymers have been extensively studied for their biochemical and physiological effects. In vitro studies have shown that NIPAmB-based hydrogels can support cell growth and proliferation, making them ideal for tissue engineering applications. Additionally, in vivo studies have shown that NIPAmB-based polymers are biocompatible and do not elicit an immune response. However, more research is needed to fully understand the long-term effects of NIPAmB-based polymers in living organisms.
実験室実験の利点と制限
The advantages of using NIPAmB-based polymers in lab experiments include their thermoresponsive properties, which allow for controlled drug release and tissue engineering applications. Additionally, NIPAmB-based polymers can be synthesized with specific molecular weights and structures, making them ideal for studying the effects of different polymer properties on their biological activity. The limitations of using NIPAmB-based polymers in lab experiments include their relatively high cost and the need for specialized equipment and expertise to synthesize and characterize these polymers.
将来の方向性
There are many potential future directions for research on NIPAmB-based polymers. One area of interest is the development of NIPAmB-based polymers for targeted drug delivery to cancer cells. Additionally, NIPAmB-based hydrogels could be used to develop functional tissues for transplantation. Finally, the development of new synthesis methods for NIPAmB-based polymers could lead to the production of polymers with improved properties for a variety of applications.
科学的研究の応用
NIPAmB is widely used in scientific research, particularly in the field of biomaterials. Its thermoresponsive properties make it useful in the development of smart materials for drug delivery, tissue engineering, and other biomedical applications. NIPAmB-based polymers can be designed to release drugs in response to changes in temperature, making them ideal for targeted drug delivery. Additionally, NIPAmB-based hydrogels have been used as scaffolds for tissue engineering, as they can provide a 3D environment for cell growth and proliferation.
特性
IUPAC Name |
(E)-N-butyl-3-(4-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-4-5-12-17-16(18)11-8-14-6-9-15(10-7-14)13(2)3/h6-11,13H,4-5,12H2,1-3H3,(H,17,18)/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLTWVBQNUPIQF-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C=CC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C=C/C1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-({[5-benzyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4643819.png)

![2-[5-({2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4643826.png)
![tert-butyl 2-[(cyclopentylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4643827.png)
![ethyl 2-(3-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643830.png)

![N-[3-({[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4643838.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4643843.png)

![7-(4-chlorophenyl)-1-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4643860.png)
![2-(4-bromophenyl)-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4643868.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4643876.png)
![9-[4-(diethylamino)phenyl]-6,8-dimethoxy-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone](/img/structure/B4643887.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]pyrimidine](/img/structure/B4643888.png)